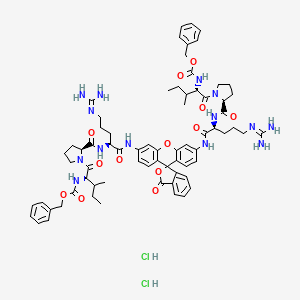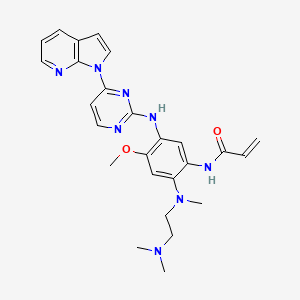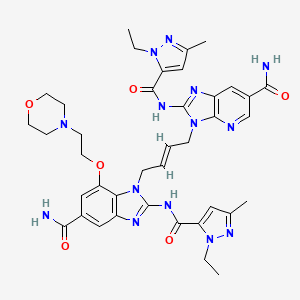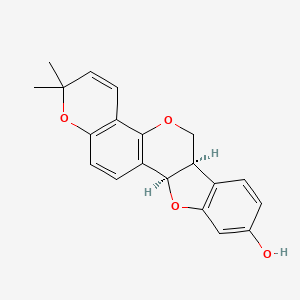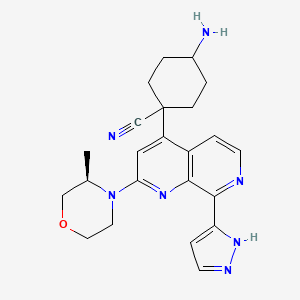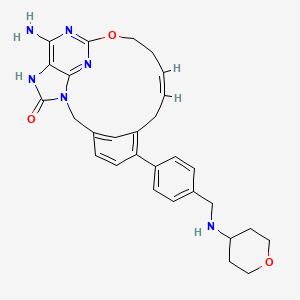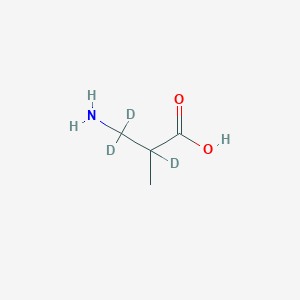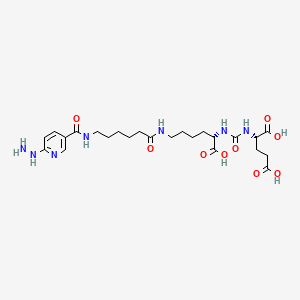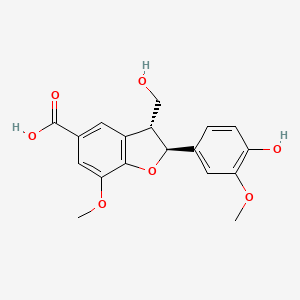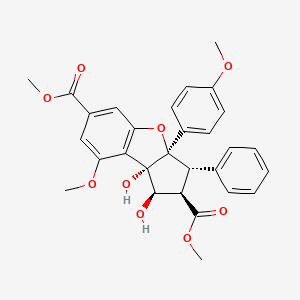
eIF4A3-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eukaryotic Initiation Factor 4A3 Inhibitor 11 (eIF4A3-IN-11) is a small molecule inhibitor specifically designed to target the eukaryotic initiation factor 4A3 (eIF4A3). eIF4A3 is a member of the DEAD-box protein family, which plays a crucial role in RNA metabolism, including mRNA splicing, export, and translation. The inhibition of eIF4A3 has been shown to have significant implications in cancer research, as it is involved in the regulation of various oncogenic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of eIF4A3-IN-11 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This step may involve reactions such as halogenation, alkylation, and acylation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure consistent quality and yield. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
eIF4A3-IN-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be further studied for their biological activity and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
eIF4A3-IN-11 has a wide range of scientific research applications, including:
RNA Metabolism Studies: The compound is employed to investigate the mechanisms of RNA splicing, export, and translation, providing insights into the fundamental processes of RNA metabolism.
Drug Development:
Wirkmechanismus
eIF4A3-IN-11 exerts its effects by specifically binding to eIF4A3, inhibiting its RNA helicase activity. This inhibition disrupts the formation of the exon junction complex (EJC), which is essential for proper mRNA splicing and export. By interfering with these processes, this compound can modulate the expression of various genes involved in cell proliferation, apoptosis, and metastasis . Additionally, this compound has been shown to affect the PI3K–AKT–ERK1/2–P70S6K signaling pathway, further influencing cancer cell behavior .
Vergleich Mit ähnlichen Verbindungen
eIF4A3-IN-11 can be compared with other eIF4A3 inhibitors and DEAD-box protein inhibitors. Similar compounds include:
eIF4A3-IN-1: Another inhibitor of eIF4A3 with a different chemical structure but similar inhibitory activity.
DDX3X Inhibitors: Inhibitors targeting DDX3X, another member of the DEAD-box protein family, which also plays a role in RNA metabolism.
eIF4A1 and eIF4A2 Inhibitors: Compounds targeting other eukaryotic initiation factors, such as eIF4A1 and eIF4A2, which share structural similarities with eIF4A3 but have distinct biological functions.
This compound is unique in its high specificity for eIF4A3, making it a valuable tool for studying the specific functions of this protein in various biological processes and diseases.
Eigenschaften
Molekularformel |
C29H28O9 |
|---|---|
Molekulargewicht |
520.5 g/mol |
IUPAC-Name |
dimethyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,6-dicarboxylate |
InChI |
InChI=1S/C29H28O9/c1-34-19-12-10-18(11-13-19)29-23(16-8-6-5-7-9-16)22(27(32)37-4)25(30)28(29,33)24-20(35-2)14-17(26(31)36-3)15-21(24)38-29/h5-15,22-23,25,30,33H,1-4H3/t22-,23-,25-,28+,29+/m1/s1 |
InChI-Schlüssel |
PFGXGRUGXUDDMN-VBIJGHLJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)C(=O)OC)O)O)C(=O)OC)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]-N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]acetamide;2,2,2-trifluoroacetate](/img/structure/B12391832.png)
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
